molecular formula C55H65N5O9S2 B607359 ERD-308 CAS No. 2320561-35-9

ERD-308

货号 B607359
CAS 编号: 2320561-35-9
分子量: 1004.271
InChI 键: BQXUPNKLZNSUMC-YUQWMIPFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ERD-308 is a highly potent PROTAC (Proteolysis Targeting Chimera) degrader of the estrogen receptor (ER) and is being studied for its potential to treat ER-positive breast cancer . It has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines .


Synthesis Analysis

The synthesis of ERD-308 involves the design and structure-activity relationship (SAR) studies of small-molecule ERα degraders based on the PROTAC concept . The campaign began with the replacement of the piperazine ring with a tertiary amine to gain a solvent-exposed region for linker attachment .


Molecular Structure Analysis

The chemical formula of ERD-308 is C55H65N5O9S2 . It is a hybrid molecule that links together an ERα antagonist (a derivative of raloxifene) and a VHL ligand that engages the VHL E3 ligase to direct ERα receptors for ubiquitination and proteasomal degradation .


Chemical Reactions Analysis

ERD-308 has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines . It achieves DC50 (concentration causing 50% of protein degradation) values of 0.17 nM and 0.43 nM in MCF-7 and T47D ER+ cells, respectively .


Physical And Chemical Properties Analysis

ERD-308 has a molecular weight of 1004.26 . It appears as a solid and its color ranges from white to yellow .

科学研究应用

  1. 强效蛋白酶降解靶向嵌合物(PROTAC)雌激素受体降解剂:ERD-308已被确认为一种高效的PROTAC ER降解剂。在ER+乳腺癌细胞系中,它表现出显著的降解ER的功效,在MCF-7和T47D细胞系中分别达到0.17和0.43 nM的DC50值。ERD-308在低浓度下诱导超过95%的ER降解,并且比唯一获批准的选择性ER降解剂(SERD)fulvestrant更有效(Hu et al., 2019)

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXUPNKLZNSUMC-YUQWMIPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H65N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138454799

Citations

For This Compound
175
Citations
J Hu, B Hu, M Wang, F Xu, B Miao… - Journal of medicinal …, 2019 - ACS Publications
… ERD-308 achieves DC 50 (concentration causing 50% of … Significantly, ERD-308 induces more complete ER degradation … Further optimization of ERD-308 may lead to a new therapy …
Number of citations: 197 pubs.acs.org
B Hu, J Hu - Breast Cancer Research and Treatment, 2023 - Springer
Purpose Estrogen Receptor α (ERα) is a well-established therapeutic target for Estrogen Receptor (ER)-positive breast cancers. Both Selective Estrogen Receptor Degraders (SERD) …
Number of citations: 3 link.springer.com
J Zhang, L Ouyang - Future Medicinal Chemistry, 2020 - Future Science
… Further, ERD-308 induces ER degradation, with more efficacy than fulvestrant [14]. Surprisingly, the reported small-molecule degrader SJFα can selectively and efficiently degrade …
Number of citations: 5 www.future-science.com
X Lin, H Xiang, G Luo - European Journal of Medicinal Chemistry, 2020 - Elsevier
… (ERD-308), with DC 50 values of 0.17 and 0.43 nM in MCF-7 and T47D cell lines, respectively [35]. ERD-308 … Further optimization of ERD-308 may provide a novel therapy for advanced …
Number of citations: 55 www.sciencedirect.com
Z Wang, Z Ma, Z Shen - The Journal of Steroid Biochemistry and Molecular …, 2021 - Elsevier
… , a highly potent ER degraders named ERD-308 (15) was … In direct comparison, ERD-308 could achieve more complete … ERD-148, which changed ERD-308 only instead the O atom …
Number of citations: 6 www.sciencedirect.com
S Zeng, W Huang, X Zheng, Z Zhang, J Wang… - European Journal of …, 2021 - Elsevier
… Recent studies were exemplified by ERD-308, it consisted of Faloxifene derivative and classical VHL ligand [73]. Significantly, comparing with Fulvestrant, ERD-308 showed more …
Number of citations: 110 www.sciencedirect.com
X Han, Y Sun - MedComm, 2023 - Wiley Online Library
… by compound ERD-308 (Table 1 and Figure 2; VHL-2). ERD-308 effectively reduced the … More importantly, ERD-308 induced more complete ER degradation than fulvestrant, the …
Number of citations: 1 onlinelibrary.wiley.com
L Liu, L Shi, Z Wang, J Zeng, Y Wang… - Frontiers in …, 2022 - frontiersin.org
… , ERD-308 achieved more thorough ERα degradation and more effectively inhibited cell proliferation in MCF-7 cells. Moreover, ERD-308 … The discovery of ERD-308 may promote the …
Number of citations: 4 www.frontiersin.org
L Wang, A Sharma - Chemical Society Reviews, 2022 - pubs.rsc.org
… ERD-308 was a highly potent PROTAC (ERα degradation DC 50 = 0.17 nM and 0.43 nM in MCF-7 and T47D cell lines, respectively) which induced more complete ERα degradation …
Number of citations: 4 pubs.rsc.org
TL Gonzalez, M Hancock, S Sun, CL Gersch… - Breast Cancer Research …, 2020 - Springer
Purpose Studies have identified several estrogen receptor α (ERα) ligand-binding domain (LBD) somatic mutations in endocrine therapy resistant, metastatic ER-positive breast cancers…
Number of citations: 46 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。